N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide
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Overview
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Effects : Some benzanilides, including compounds structurally similar to the specified chemical, have demonstrated significant analgesic and anti-inflammatory effects in animal models. This suggests potential applications in pain relief and inflammation control (Oskay et al., 1989).
Radiolabelled Nonpeptide Angiotensin II Antagonist : Compounds structurally related to the specified chemical have been developed as radiolabelled, nonpeptide angiotensin II antagonists. These have potential applications in imaging angiotensin II AT1 receptors, which could be significant in cardiovascular research (Hamill et al., 1996).
Neuroleptic Agents : Certain derivatives have shown promise as potential neuroleptic agents, indicating potential applications in psychiatric medication development, particularly for schizophrenia (de Paulis et al., 1986).
Synthesis of Metabolites : The compound has been used in the synthesis of various metabolites, highlighting its role in medicinal chemistry and drug development processes (Mizuno et al., 2006).
Antimicrobial Screening : Some derivatives incorporating a thiazole ring have been synthesized and screened for antimicrobial activity, suggesting potential in developing new antibiotics or antifungal agents (Desai et al., 2013).
Antioxidant Ability : Derivatives of the compound have shown significant antioxidant ability in studies, indicating potential use in addressing oxidative stress-related disorders (Shakir et al., 2017).
Butyrylcholinesterase Inhibitors : New derivatives have been synthesized and evaluated as butyrylcholinesterase inhibitors, suggesting potential therapeutic applications in Alzheimer’s disease treatment (Dundar et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-17-10-8-16(9-11-17)18-12-13-21(27)26(25-18)15-14-24-23(28)22-19(29-2)6-5-7-20(22)30-3/h5-13H,4,14-15H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSSACVHLPKBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.